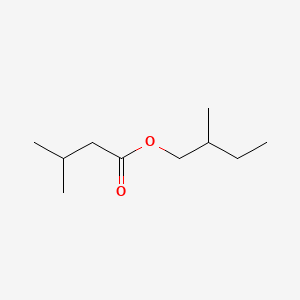

2-Methylbutyl isovalerate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylbutyl isovalerate can be synthesized through the direct esterification of 2-methylbutanol with isovaleric acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylbutyl isovalerate primarily undergoes hydrolysis and transesterification reactions .

Common Reagents and Conditions:

Hydrolysis: This reaction involves breaking down the ester into its corresponding alcohol and acid using water and an acid or base catalyst.

Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide.

Major Products:

Hydrolysis: 2-Methylbutanol and isovaleric acid.

Transesterification: New esters depending on the alcohol used in the reaction.

Applications De Recherche Scientifique

Flavoring Agent in Food Industry

Overview:

2-Methylbutyl isovalerate is utilized as a flavoring agent due to its fruity and pleasant aroma. It is particularly noted for its application in enhancing the sensory profile of food products.

Case Study:

A study conducted by the European Food Safety Authority (EFSA) indicated that the estimated daily per capita intake of isobutyl 2-methylbutyrate from use as a flavoring substance is approximately 2.0 micrograms/day . This low intake level suggests that it can be safely used in various food products without posing health risks.

Table 1: Flavoring Applications of this compound

| Product Type | Application | Flavor Profile |

|---|---|---|

| Beverages | Fruit-flavored drinks | Fruity, sweet |

| Confectionery | Candies and gums | Fruity, candy-like |

| Dairy Products | Ice creams and yogurts | Creamy, fruity |

| Baked Goods | Cakes and pastries | Sweet, fruity |

Fragrance Industry

Overview:

In the fragrance industry, this compound is valued for its ability to impart a fresh and fruity scent to perfumes and personal care products.

Safety Assessment:

According to a safety assessment by the Research Institute for Fragrance Materials (RIFM), this compound does not present significant safety concerns regarding skin sensitization or genotoxicity when used at typical concentrations in fragrances .

Table 2: Fragrance Applications of this compound

| Product Type | Application | Scent Profile |

|---|---|---|

| Perfumes | Women's and men's fragrances | Fruity, floral |

| Personal Care Products | Lotions and body sprays | Fresh, invigorating |

| Household Products | Air fresheners | Pleasant, refreshing |

Potential Pharmaceutical Applications

Overview:

Emerging research suggests potential pharmaceutical applications for this compound due to its biological properties.

Research Insights:

A study highlighted that esters like this compound exhibit promising characteristics for drug formulation due to their solubility profiles and ability to enhance bioavailability . Further investigations are required to fully elucidate these properties.

Environmental Impact Studies

Overview:

Research has also focused on the environmental impact of compounds like this compound, particularly concerning their emissions and degradation in various ecosystems.

Case Study:

A study conducted in Zurich assessed the concentrations of various volatile organic compounds (VOCs), including this compound, in ambient air. The findings provided insights into the atmospheric behavior of these compounds and their potential ecological effects .

Mécanisme D'action

The mechanism of action of 2-Methylbutyl isovalerate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity and herbaceous odor . In biological systems, it may also interact with enzymes involved in ester metabolism, such as esterases, which hydrolyze the ester bond to release the corresponding alcohol and acid .

Comparaison Avec Des Composés Similaires

2-Methylbutyl acetate: Another ester with a fruity odor, commonly used in flavorings and fragrances.

Isobutyl isovalerate: Similar in structure and odor profile, used in similar applications.

Ethyl isovalerate: A smaller ester with a fruity odor, also used in the flavor and fragrance industry.

Uniqueness: 2-Methylbutyl isovalerate is unique due to its specific combination of 2-methylbutanol and isovaleric acid, which gives it a distinct odor profile and makes it suitable for specific applications in flavors and fragrances .

Activité Biologique

2-Methylbutyl isovalerate, a branched-chain fatty acid ester, is recognized for its potential applications in food flavoring and fragrances. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article compiles findings from diverse sources to present a comprehensive overview of the biological activity of this compound, including its chemical properties, safety assessments, and relevant case studies.

This compound (CAS Number: 624-41-9) belongs to the class of organic compounds known as fatty acid esters. Its molecular formula is , with an average molecular weight of approximately 144.21 g/mol. The compound is characterized by its pleasant fruity aroma, making it suitable for use in food flavorings and perfumes.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 624-41-9 |

| IUPAC Name | 2-methylbutyl 3-methylbutanoate |

Flavoring Agent Safety

The European Food Safety Authority (EFSA) has assessed the safety of various branched-chain fatty acid esters, including this compound. It has been deemed safe for use at levels up to 5 mg/kg in animal feed without posing a risk to consumers . The compound does not exhibit mutagenic properties, as demonstrated in Ames tests where no increase in revertant colonies was observed at tested concentrations .

Skin Sensitization and Irritation

While generally regarded as safe, compounds like this compound can act as irritants to skin and eyes. Studies indicate that exposure may lead to skin sensitization, emphasizing the need for caution during handling .

Study on Antioxidant Properties

A study focusing on the antioxidant properties of essential oils containing this compound demonstrated significant antioxidant activity. The essential oils were analyzed using GC-MS, revealing that the compound constituted about 13.6% of the total composition in samples from Daucus gracilis . Such findings highlight its potential role in enhancing the antioxidant capacity of formulations.

Inhalation Exposure Assessment

Research conducted on inhalation exposure to similar compounds indicates that while high concentrations can lead to adverse effects such as respiratory irritation, typical exposure levels are considered safe. The estimated exposure to this compound was reported at low levels (0.010 mg/day), which supports its safety profile under conservative exposure scenarios .

Propriétés

IUPAC Name |

2-methylbutyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-9(4)7-12-10(11)6-8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGPPWVXOWCHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041440 | |

| Record name | 2-Methylbutyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 2-Methylbutyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/27/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

191.00 to 195.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylbutyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.852-0.857 | |

| Record name | 2-Methylbutyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/27/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2445-77-4 | |

| Record name | 2-Methylbutyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, 2-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G5TZ5034W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbutyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-methylbutyl isovalerate in the essential oil of Daucus gracilis?

A1: this compound is a significant component of the essential oil extracted from Daucus gracilis Steinh., commonly known as wild carrot. In a study analyzing the chemical composition of essential oils from 20 Algerian Daucus gracilis plants, this compound was consistently identified as a major constituent, ranging from 3.3% to 9.6% of the total oil composition. [] This highlights its potential role in contributing to the overall aroma profile and potential biological activities of the essential oil.

Q2: How does the concentration of this compound vary within the Daucus gracilis plant?

A2: Research indicates that the concentration of this compound can differ between various parts of the Daucus gracilis plant. A comparative analysis of the essential oils extracted from leaves and flowers revealed a higher concentration of this compound in the leaves (13.6%) compared to the flowers. [] This suggests that the biosynthesis and accumulation of this compound might be influenced by factors such as plant organ, developmental stage, and environmental conditions.

Q3: Are there any observed relationships between the chemical composition of Daucus gracilis essential oil and environmental factors?

A3: Yes, studies suggest a correlation between the chemical composition of Daucus gracilis essential oil, including the concentration of this compound, and environmental factors. Specifically, a direct correlation was observed between altitude, soil type, and the chemical profile of the essential oils. [] This indicates that environmental conditions likely influence the plant's metabolic processes and consequently, the production of specific volatile compounds like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.